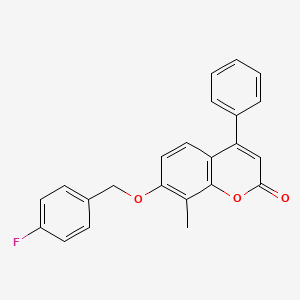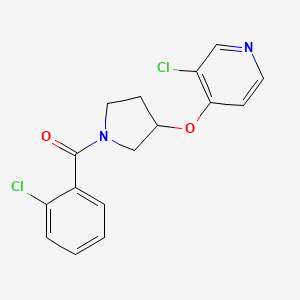
(2-Chlorophenyl)(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Chlorophenyl)(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)methanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a synthetic molecule that belongs to the class of pyrrolidine derivatives and has been found to have interesting biological properties. In
Scientific Research Applications
Anticancer and Antimicrobial Agents
Synthesis and Molecular Docking Studies
This compound and its derivatives have been synthesized and studied for their potential as anticancer and antimicrobial agents. For example, compounds incorporating oxazole, pyrazoline, and pyridine, similar in structure to the mentioned compound, exhibited promising results against cancer cell lines and pathogenic strains (Katariya, Vennapu, & Shah, 2021).
Molecular Structure and Antimicrobial Activity
Another study focused on the molecular structure and antimicrobial activity of similar compounds, exploring their spectroscopic and quantum chemical properties (Sivakumar et al., 2021).
Crystal and Molecular Structure Analysis
- Crystal Structure Investigation: Research has been conducted on the crystal and molecular structure of related compounds, providing insights into their molecular configuration and potential applications in material science and pharmaceuticals (Lakshminarayana et al., 2009).
Process Development in Pharmaceutical Manufacturing
- Synthesis for Pharmaceutical Intermediates: The compound has been utilized in the synthesis of pharmaceutical intermediates. For instance, it served as an intermediate in the manufacture of NK1-II inhibitor LY686017, showcasing its importance in drug development processes (Kopach et al., 2010).
Molecular Docking and Hirshfeld Surface Analysis
- Docking Analysis for Anticancer Targets: Studies involving molecular docking and Hirshfeld surface analysis have been conducted on similar compounds, particularly focusing on their interactions with anticancer targets (Lakshminarayana et al., 2018).
Mechanism of Action
Target of Action
The primary target of (2-Chlorophenyl)(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)methanone is LOXL2 (Lysyl Oxidase Like 2) . LOXL2 is an enzyme that plays a crucial role in the crosslinking of collagens and elastin in the extracellular matrix, contributing to tissue remodeling and fibrosis .
Mode of Action
This compound acts as a selective inhibitor of LOXL2 . It binds to the active site of the enzyme, preventing it from catalyzing the oxidative deamination of lysine residues in collagen and elastin . This inhibition disrupts the crosslinking process, thereby affecting the structural integrity of the extracellular matrix .
Biochemical Pathways
The inhibition of LOXL2 affects the extracellular matrix remodeling pathway . By preventing the crosslinking of collagen and elastin, the compound can potentially influence various biological processes, including tissue repair, fibrosis, and tumor progression .
Pharmacokinetics
For instance, the compound has been found to be soluble in DMSO and water , which could facilitate its absorption and distribution in the body.
Result of Action
The inhibition of LOXL2 by (2-Chlorophenyl)(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)methanone can lead to a decrease in extracellular matrix stiffness . This could potentially alleviate symptoms in conditions characterized by excessive tissue stiffness, such as fibrotic diseases .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action of this compound. For instance, the compound’s stability and efficacy could be affected by storage conditions
properties
IUPAC Name |
(2-chlorophenyl)-[3-(3-chloropyridin-4-yl)oxypyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2N2O2/c17-13-4-2-1-3-12(13)16(21)20-8-6-11(10-20)22-15-5-7-19-9-14(15)18/h1-5,7,9,11H,6,8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSCHVWFBXCHKIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=C(C=NC=C2)Cl)C(=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

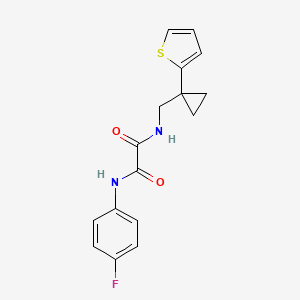
![5H,6H,7H-pyrrolo[1,2-a]imidazole-3-carboxylic acid hydrochloride](/img/structure/B2431534.png)
![2-[(3-butyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B2431536.png)
![(Z)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide](/img/structure/B2431537.png)
![N-[5-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-phenylbenzamide](/img/structure/B2431538.png)

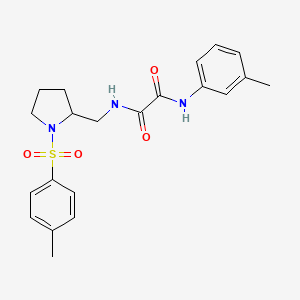
![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)furan-2-carboxamide](/img/structure/B2431544.png)
![N-(2-methoxyphenyl)-5-methyl-7-(4-(methylthio)phenyl)-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2431545.png)
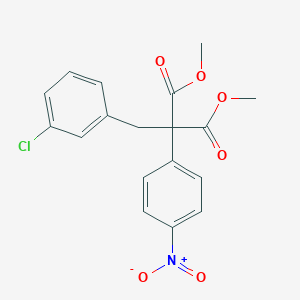
![7-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine](/img/structure/B2431550.png)
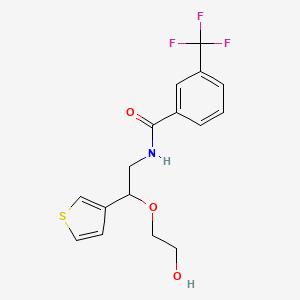
![6-Phenyl-2-[1-(4-phenyloxane-4-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2431553.png)
